molecular formula C20H16ClN3O2 B2700945 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326837-67-5

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No. B2700945
CAS RN: 1326837-67-5
M. Wt: 365.82
InChI Key: PPFPSXODYJLTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinoline-oxadiazole, similar to the compound , exhibit significant antimicrobial activity. A study synthesized and characterized a series of these derivatives, testing them against various bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. These compounds demonstrated significant correlations in their antimicrobial efficacy, highlighting their potential as antimicrobial agents (Dodiya et al., 2012).

Anti-inflammatory and Analgesic Applications

Another study focused on synthesizing novel 4(3H)-quinazolinone derivatives, including structures related to the given compound, to evaluate their potential anti-inflammatory and analgesic activities. Selected compounds were screened for their effectiveness in these applications, indicating the chemical's relevance in developing new therapeutic agents (Farag et al., 2012).

Cytotoxic Evaluation for Cancer Therapy

The cytotoxic effects of quinazolinone-1,3,4-oxadiazole derivatives on cancer cell lines have also been investigated. A study reported the synthesis of these compounds and tested their effects against MCF-7 and HeLa cell lines. Notably, one compound showed remarkable cytotoxic activity at certain concentrations against HeLa cells, suggesting its potential utility in cancer therapy (Hassanzadeh et al., 2019).

Thermodynamic and Solvent Interaction Studies

Research into the thermodynamic properties of binary mixtures involving oxadiazole derivatives has provided insights into solute-solvent interactions. These studies are crucial for understanding the behavior of such compounds in various solvents, which is essential for their practical applications in synthesis and formulation (Godhani et al., 2017).

Antioxidant Properties for Industrial Applications

The antioxidant efficiency of quinolinone derivatives in lubricating greases has been explored, indicating the potential industrial application of these compounds. Such research demonstrates the compound's utility beyond pharmaceuticals, offering benefits in materials science and engineering (Hussein et al., 2016).

Mechanism of Action

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFPSXODYJLTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.